molecular formula C5H11F3O3SSi B1334205 (Trimethylsilyl)methyl trifluoromethanesulfonate CAS No. 64035-64-9

(Trimethylsilyl)methyl trifluoromethanesulfonate

Cat. No.: B1334205
CAS No.: 64035-64-9
M. Wt: 236.29 g/mol
InChI Key: VMDMAAJZSXXCQV-UHFFFAOYSA-N
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Description

(Trimethylsilyl)methyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C5H11F3O3SSi and its molecular weight is 236.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalysis in Acylation Reactions

(Trimethylsilyl)methyl trifluoromethanesulfonate, also known as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is highly effective as a catalyst in the acylation of alcohols with acid anhydrides. This process efficiently acylates various alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols, in a shorter time than traditional methods (Procopiou et al., 1998).

Prins Cyclization in Synthesis

TMSOTf demonstrates efficiency in Prins cyclization of acrylyl enol ethers to dihydropyrans, contributing to the synthesis of natural products such as (+)-civet. This showcases its role in stereo- and regioselective reactions, yielding good results (Sultana et al., 2013).

Ring-Opening Reactions

The compound aids in the ring opening of oxirane derivatives, influenced by the substrates' structures and substitution patterns. This reaction involves converting oxiranes and cycloalkene oxides to corresponding allylic alcohol trimethylsilyl ethers (Murata et al., 1982).

Synthesis of N-Vinyl Derivatives

As a Lewis acid catalyst, TMSOTf transforms the exchange of the acetyl group of vinyl acetate with pyrimidine and purine derivatives into a gentle method for obtaining vinyl nucleobases (Dalpozzo et al., 2004).

Interaction with Bis-Trimethylsilyl Compounds

In reactions involving bis-trimethylsilyl-acetamide (BTMSA) and -urea (BTMSU), TMSOTf can be efficiently used to remove triflic acid from itself and generate catalytic amounts from triflic acid (Gihani & Heaney, 1993).

Mechanism of Action

Target of Action

The primary targets of (Trimethylsilyl)methyl trifluoromethanesulfonate are ketones and aldehydes in organic synthesis . It is used to activate these compounds, making them more reactive towards other reagents.

Mode of Action

This compound interacts with its targets by silylation , a process where a silicon atom is introduced into a molecule . This compound is highly electrophilic, making it an effective agent for the silylation of alcohols . It is also used for the preparation of silyl enol ethers .

Biochemical Pathways

The compound affects several biochemical pathways. It is used in the Dieckmann-like cyclization of ester-imides and diesters . It also plays a role in the glycosidation of (+)-4-demethoxyanthracyclinones . Furthermore, it is involved in the aminomethylation of silyl enol ethers with aminomethyl alkyl ethers .

Pharmacokinetics

It is worth noting that this compound is acolorless, moisture-sensitive liquid . Its molecular weight is 222.26 g/mol .

Result of Action

The action of this compound results in the formation of new compounds. For instance, it can lead to the formation of silyl enol ethers , which are important intermediates in organic synthesis. It can also result in the formation of symmetrical ethers through the reductive coupling of carbonyl compounds with trialkylsilanes .

Action Environment

The action of this compound is influenced by environmental factors. It is sensitive to moisture , which can lead to its hydrolysis . Therefore, it is typically used under dry conditions to prevent premature hydrolysis. Its boiling point is 77 °C/80 mmHg , and its density is 1.228 g/mL at 25 °C , indicating that its physical properties can also influence its reactivity and stability.

Safety and Hazards

“(Trimethylsilyl)methyl trifluoromethanesulfonate” is considered hazardous . It is flammable and causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

trimethylsilylmethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDMAAJZSXXCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375381
Record name (Trimethylsilyl)methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64035-64-9
Record name (Trimethylsilyl)methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trimethylsilyl)methyl Trifluoromethanesulfonate [Trimethylsilylmethylating Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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